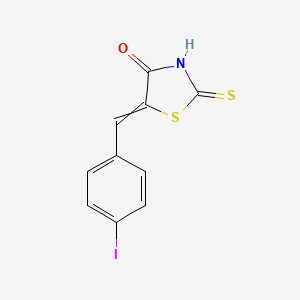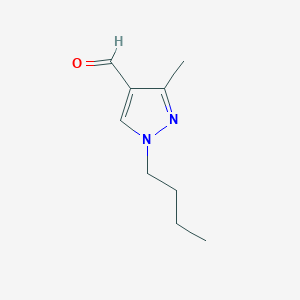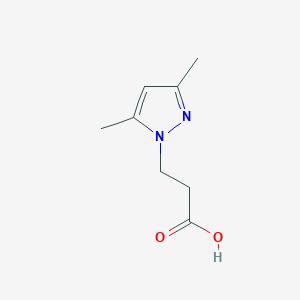![molecular formula C10H11N3OS B1305527 5-(2-Ethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine CAS No. 50616-29-0](/img/structure/B1305527.png)
5-(2-Ethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-(2-Ethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine typically involves the reaction of 2-ethoxybenzoic acid with thiosemicarbazide under specific conditions to form the thiadiazole ring . The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5-(2-Ethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine undergoes various chemical reactions, including:
Scientific Research Applications
5-(2-Ethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-(2-Ethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, thiadiazole derivatives have been shown to inhibit certain enzymes and proteins involved in cancer cell proliferation . The compound may induce apoptosis (programmed cell death) in cancer cells by disrupting the cell cycle and inhibiting key signaling pathways .
Comparison with Similar Compounds
5-(2-Ethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine can be compared with other thiadiazole derivatives, such as:
5-(2-Methyl-phenyl)-[1,3,4]thiadiazol-2-ylamine: Similar structure but with a methyl group instead of an ethoxy group, leading to different chemical properties and reactivity.
5-(2-Chloro-phenyl)-[1,3,4]thiadiazol-2-ylamine:
The uniqueness of this compound lies in its ethoxy group, which imparts specific chemical properties and potential for diverse applications in research and industry .
Properties
IUPAC Name |
5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-2-14-8-6-4-3-5-7(8)9-12-13-10(11)15-9/h3-6H,2H2,1H3,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFVCVLKNXTRGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B1305449.png)

![3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305458.png)


![6-(4-Fluorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1305475.png)
![2-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B1305478.png)
![2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1305479.png)



